molecular formula C22H22N2O4 B2527786 methyl 4-{[4-(cyclopropylcarbonyl)-3-methyl-2-oxo-3,4-dihydro-1(2H)-quinoxalinyl]methyl}benzenecarboxylate CAS No. 317833-57-1

methyl 4-{[4-(cyclopropylcarbonyl)-3-methyl-2-oxo-3,4-dihydro-1(2H)-quinoxalinyl]methyl}benzenecarboxylate

Cat. No.: B2527786
CAS No.: 317833-57-1
M. Wt: 378.428
InChI Key: AXQMVSFESJVFPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-{[4-(cyclopropylcarbonyl)-3-methyl-2-oxo-3,4-dihydro-1(2H)-quinoxalinyl]methyl}benzenecarboxylate is a useful research compound. Its molecular formula is C22H22N2O4 and its molecular weight is 378.428. The purity is usually 95%.
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Scientific Research Applications

Chemical Properties and Synthesis

Methyl 4-{[4-(cyclopropylcarbonyl)-3-methyl-2-oxo-3,4-dihydro-1(2H)-quinoxalinyl]methyl}benzenecarboxylate is a derivative of quinoxaline, a heterocyclic compound comprising a benzene ring fused with a pyrazine ring. Quinoxalines are known for their applications in dyes, pharmaceuticals, and antibiotics. Their synthesis involves the condensation of ortho-diamines with 1,2-diketones, and various substituted derivatives can be obtained by using α-ketonic acids, α-chlorketones, α-aldehyde alcohols, or α-ketone alcohols in place of diketones (Pareek & Kishor, 2015).

Biomedical Applications

Quinoxaline derivatives, including the specific compound , are recognized for their biomedical applications. These compounds exhibit a range of activities, including antimicrobial properties and potential treatments for chronic and metabolic diseases. By modifying the quinoxaline structure, it is possible to obtain derivatives with a broad spectrum of biomedical uses (Pereira et al., 2015).

Synthesis of Analogues and Derivatives

The compound is also associated with the synthesis of various analogues and derivatives. The literature discusses methods developed for synthesizing benzimidazoles, quinoxalines, and benzo(1,5)diazepines from the condensation of o-phenylenediamines with different electrophilic reagents. These methods highlight the compound's utility as a precursor for synthesizing a broad range of biologically active molecules (Ibrahim, 2011).

Properties

IUPAC Name

methyl 4-[[4-(cyclopropanecarbonyl)-3-methyl-2-oxo-3H-quinoxalin-1-yl]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4/c1-14-20(25)23(13-15-7-9-17(10-8-15)22(27)28-2)18-5-3-4-6-19(18)24(14)21(26)16-11-12-16/h3-10,14,16H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXQMVSFESJVFPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C2=CC=CC=C2N1C(=O)C3CC3)CC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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